1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione
Overview
Description
1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound, also known as CP-154,526, belongs to a class of drugs called corticotropin-releasing factor receptor antagonists. In
Scientific Research Applications
1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction. Studies have shown that this compound can block the effects of corticotropin-releasing factor (CRF), a neuropeptide that plays a key role in the stress response. By blocking CRF, this compound can reduce anxiety and depression-like behaviors in animal models.
Mechanism of Action
1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione acts as a selective antagonist of the CRF type 1 receptor (CRF1). CRF1 is widely distributed in the brain and is involved in the regulation of the stress response, as well as various physiological processes, including appetite, sleep, and mood. By blocking CRF1, this compound can reduce the effects of stress and anxiety.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce anxiety-like behaviors in animal models, as well as decrease the release of stress hormones such as corticosterone. This compound has also been shown to reduce the effects of drug withdrawal in animal models, suggesting that it may have potential therapeutic applications in addiction.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione is that it is a selective CRF1 antagonist, meaning that it can specifically target this receptor without affecting other receptors in the brain. This makes it a useful tool for studying the role of CRF1 in various physiological and pathological processes. One limitation of this compound is that it has a relatively short half-life, meaning that it may need to be administered frequently in order to maintain its effects.
Future Directions
There are several potential future directions for research on 1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione. One area of interest is the potential therapeutic applications of this compound in various psychiatric and neurological disorders, including anxiety, depression, and addiction. Another area of interest is the role of CRF1 in various physiological processes, including appetite, sleep, and mood. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c21-16-6-4-15(5-7-16)14-25-19(26)13-17(20(25)27)23-9-11-24(12-10-23)18-3-1-2-8-22-18/h1-8,17H,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYMOUVVEYUHLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.